REACTION_CXSMILES
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[Cl:1][C:2]1[NH:11][C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1.[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18]Cl>>[Cl:1][C:2]1[N:11]([CH2:18][C:17]2[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=2[Cl:15])[C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
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Name
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|
Quantity
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19.4 mL
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Type
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reactant
|
Smiles
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ClC1=C(CCl)C=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(CCl)C=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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First third at reaction start
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Type
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CUSTOM
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Details
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after 24 and 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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Total reaction time 7 days
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Duration
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7 d
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Type
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CUSTOM
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Details
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at RT
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Type
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CUSTOM
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Details
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Due to incomplete precipitation in water the product
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Type
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EXTRACTION
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Details
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was extracted with DCM (700 and 300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated to dryness in vacuo
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Type
|
CUSTOM
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Details
|
Excess 2-chlorobenzyl bromide was removed
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Type
|
WASH
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Details
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by washing the product in Et2O
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=2N(C(N(C(C2N1CC1=C(C=CC=C1)Cl)=O)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |